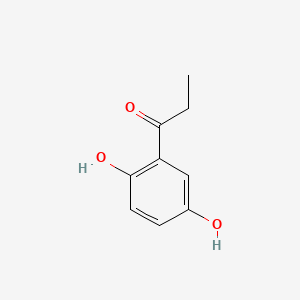
2',5'-Dihydroxypropiophenone
Número de catálogo B1596174
:
938-46-5
Peso molecular: 166.17 g/mol
Clave InChI: CFQYIIXIHXUPQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04713465
Procedure details


1.6 g of bromine in 6 ml of chloroform are added dropwise to a solution of 4.12 g of 3',5'-dibromo-6,4'-dihydroxy-3-methylflavanone (m.p. 200°-202°; obtainable by reaction of 2,5-dihydroxypropiophenone with 3,5-dibromo-4-hydroxybenzaldehyde in boiling ethanol in the presence of piperidine) in 55 ml of dioxane while stirring and irradiating (500 watt Agaphot lamp). The mixture is stirred for a further 30 minutes while cooling and irradiating, the usual working-up is carried out, and the resulting crude 3,3',5'-tribromo-6,4'-dihydroxy-3-methylflavanone is dissolved in 100 ml of ethanol. 15 ml of 10% aqueous potassium hydroxide solution are added, and the mixture is boiled for 5 minutes, cooled, poured on to ice and the usual working-up is carried out. 3',5'-Dibrom-6,4'-dihydroxy-3-methylflavone ("D") is obtained, m.p. 264°-265°.


Name
3',5'-dibromo-6,4'-dihydroxy-3-methylflavanone
Quantity
4.12 g
Type
reactant
Reaction Step Two





Name
3,3',5'-tribromo-6,4'-dihydroxy-3-methylflavanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
BrBr.[Br:3][C:4]1[CH:5]=[C:6]([CH:20]=[C:21]([Br:24])[C:22]=1[OH:23])[CH:7]1[CH:16]([CH3:17])[C:15](=[O:18])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([OH:19])[CH:13]=2)[O:8]1.CCC(C1C=C(O)C=CC=1O)=O.BrC1C=C(C=C(Br)C=1O)C=O.N1CCCCC1.BrC1(C)C(=O)C2C(=CC=C(O)C=2)OC1C1C=C(Br)C(O)=C(Br)C=1.[OH-].[K+]>C(Cl)(Cl)Cl.O1CCOCC1.C(O)C>[Br:3][C:4]1[CH:5]=[C:6]([CH:20]=[C:21]([Br:24])[C:22]=1[OH:23])[C:7]1[O:8][C:9]2[C:14]([C:15](=[O:18])[C:16]=1[CH3:17])=[CH:13][C:12]([OH:19])=[CH:11][CH:10]=2 |f:6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
3',5'-dibromo-6,4'-dihydroxy-3-methylflavanone
|
|
Quantity
|
4.12 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C2OC3=CC=C(C=C3C(C2C)=O)O)C=C(C1O)Br
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(=O)C1=C(C=CC(=C1)O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=O)C=C(C1O)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Step Five
|
Name
|
3,3',5'-tribromo-6,4'-dihydroxy-3-methylflavanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1(C(OC2=CC=C(C=C2C1=O)O)C1=CC(=C(C(=C1)Br)O)Br)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Seven
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
irradiating (500 watt Agaphot lamp)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for a further 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
irradiating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured on to ice
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=2OC3=CC=C(C=C3C(C2C)=O)O)C=C(C1O)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
